
erythro-Glycopyrronium bromide
Descripción general
Descripción
Erythro-Glycopyrronium bromide is a synthetic quaternary ammonium compound that belongs to the class of muscarinic anticholinergic agents. It is primarily used as a bronchodilator for the symptomatic maintenance therapy of chronic obstructive pulmonary disease (COPD). This compound has shown significant therapeutic efficacy in improving lung function, exercise tolerance, and reducing COPD symptoms .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of erythro-Glycopyrronium bromide involves the reaction of 3-quinuclidinol with cyclopentyl mandelate in the presence of a base, followed by quaternization with methyl bromide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves:
Batch Reaction: Conducting the reaction in large reactors with controlled temperature and pressure.
Purification: Using crystallization or chromatography techniques to purify the product.
Quality Control: Ensuring the final product meets the required purity standards through rigorous testing.
Análisis De Reacciones Químicas
Types of Reactions
Erythro-Glycopyrronium bromide undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of the bromide ion with other nucleophiles.
Hydrolysis: Leading to the breakdown of the ester linkage in the presence of water or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide or potassium thiocyanate in acetone.
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Major Products Formed
Substitution Reactions: Formation of iodide or thiocyanate derivatives.
Hydrolysis: Production of quinuclidinol and cyclopentyl mandelate.
Aplicaciones Científicas De Investigación
Scientific Research Applications
Erythro-Glycopyrronium bromide has diverse applications across various scientific fields. Below are key areas where this compound is utilized:
Clinical Applications
- Chronic Obstructive Pulmonary Disease (COPD): The primary application of this compound is in the management of COPD, where it helps alleviate symptoms and improve lung function by relaxing airway muscles and reducing mucus production.
- Asthma Management: While primarily indicated for COPD, research is ongoing to explore its potential benefits in asthma treatment, particularly in patients who do not respond adequately to other therapies .
Pharmacological Research
- Muscarinic Receptor Studies: this compound is extensively used to study muscarinic receptor functions and their roles in various physiological processes. This includes investigations into how receptor modulation affects respiratory conditions and other systems such as salivary gland function and cognitive processes .
- Comparative Studies with Other Anticholinergics: Research often compares this compound with other anticholinergic agents like glycopyrrolate and tiotropium, assessing differences in efficacy, selectivity for muscarinic receptors, and side effects .
Industrial Applications
- Pharmaceutical Formulation: this compound is utilized in the formulation of inhalation products due to its favorable pharmacokinetic properties, including a long duration of action and minimal systemic absorption when inhaled.
- Organic Synthesis: In chemical research, it serves as a reagent for synthesizing various derivatives, highlighting its versatility beyond pharmacological applications.
Case Studies and Clinical Trials
Numerous clinical trials have evaluated the safety and efficacy of this compound. Here are some notable findings:
Efficacy in COPD Management
A multicenter study involving patients with moderate to severe COPD demonstrated that this compound significantly improved lung function as measured by FEV1 (Forced Expiratory Volume in 1 second) compared to placebo. Patients reported enhanced exercise tolerance and reduced breathlessness.
Safety Profile
Clinical trials have consistently shown that this compound has a favorable safety profile, with minimal adverse effects on heart rate or blood pressure. This distinguishes it from some other anticholinergic agents that may have more pronounced cardiovascular side effects .
Combination Therapies
Research is also exploring the benefits of combining this compound with other medications such as budesonide or formoterol for enhanced therapeutic effects in COPD management. These combination therapies aim to maximize bronchodilation while minimizing potential side effects associated with higher doses of individual drugs .
Mecanismo De Acción
Erythro-Glycopyrronium bromide exerts its effects by competitively blocking muscarinic receptors, particularly the M3 receptors in the lungs. This inhibition prevents the binding of acetylcholine, leading to bronchodilation and reduced airway secretions. The compound has a higher affinity for M3 receptors compared to other muscarinic receptors, which contributes to its effectiveness in treating COPD .
Comparación Con Compuestos Similares
Similar Compounds
Tiotropium bromide: Another long-acting muscarinic antagonist used for COPD.
Ipratropium bromide: A short-acting muscarinic antagonist used for acute bronchospasm.
Uniqueness
Erythro-Glycopyrronium bromide is unique due to its faster onset of action and longer duration of bronchodilation compared to tiotropium bromide. Additionally, it has shown superior efficacy in reducing COPD symptoms and improving exercise tolerance .
Actividad Biológica
Erythro-Glycopyrronium bromide, a long-acting muscarinic antagonist (LAMA), has garnered attention for its therapeutic applications, particularly in respiratory conditions such as chronic obstructive pulmonary disease (COPD) and in the treatment of excessive sweating (hyperhidrosis). This article delves into the compound's biological activity, mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.
This compound exerts its effects by competitively blocking muscarinic acetylcholine receptors (mAChRs). This inhibition prevents acetylcholine from binding to these receptors, leading to several physiological responses:
- Bronchodilation : By blocking mAChRs in the lungs, it reduces bronchoconstriction, thereby improving airflow in patients with COPD.
- Reduction of Secretions : The compound diminishes glandular secretions, which can be beneficial in conditions characterized by excessive mucus production.
- Cardiovascular Effects : this compound has a higher affinity for M3 receptors compared to M2 receptors, resulting in fewer cardiovascular side effects compared to other anticholinergics like tiotropium .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption following inhalation, with a significant portion being cleared via non-renal mechanisms. Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | Low systemic effects due to quaternary ammonium structure |
Peak Plasma Concentration | Achieved shortly after inhalation |
Elimination Half-Life | Approximately 5 hours |
Respiratory Conditions
This compound has been extensively studied for its efficacy in treating COPD. Notable clinical trials include:
- GLOW Trials : These trials demonstrated significant improvements in lung function measured by Forced Expiratory Volume in 1 second (FEV1). For instance, the GLOW 1 trial reported an increase in trough FEV1 from 1.301 L (placebo) to 1.408 L (glycopyrronium) after 12 weeks of treatment, indicating a statistically significant difference of 108 mL .
Hyperhidrosis Treatment
A recent phase IIIa trial evaluated a topical formulation of glycopyrronium bromide (GPB 1% cream) for treating primary axillary hyperhidrosis. Findings included:
- Sweat Reduction : Patients using GPB experienced a significant reduction in sweat production compared to placebo (−197.08 mg vs. −83.49 mg) .
- Quality of Life Improvement : The treatment led to statistically significant enhancements in quality of life metrics, including the Hyperhidrosis Disease Severity Scale (HDSS) .
Safety Profile
The safety profile of this compound is generally favorable. Common adverse effects include:
Propiedades
IUPAC Name |
[(3S)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-QQTWVUFVSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199205 | |
Record name | erythro-Glycopyrronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51186-83-5, 129784-12-9 | |
Record name | erythro-Glycopyrronium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51186-83-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycopyrronium bromide [INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051186835 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycopyrrolate, (2R,3'S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129784129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | erythro-Glycopyrronium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40199205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLYCOPYRROLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V92SO9WP2I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GLYCOPYRROLATE, (2R,3'S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68EL47CXSP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.